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molecular formula C18H17N3O3 B8493579 6-(2-methyl-1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-(2-methyl-1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B8493579
M. Wt: 323.3 g/mol
InChI Key: LGCVVFPOTCMTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314109B2

Procedure details

A mixture of 80 mg of 6-(1-ethoxyvinyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, 2.5 mL of toluene, 280 μL of ethylene glycol and 170 mg of para-toluenesulfonic acid is placed over molecular sieves. The mixture is refluxed for 2 hours and then cooled, filtered and diluted with 20 mL of dichloromethane and 20 mL of water, and neutralized with 2N sodium hydroxide solution. The aqueous phase is washed with dichloromethane and the combined organic phases are dried and concentrated to dryness. The residue is chromatographed on a silica cartridge, eluting with a gradient of dichloromethane and ethyl acetate of from 0/30 to 70/30 to give 17 mg of 6-(2-methyl-1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the form of a white solid.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[C:13]([C:15]([NH:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[O:16])[N:14]=2)[CH:11]=1)=[CH2:5])[CH3:2].C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:38])=CC=1>C(O)CO>[CH3:5][C:4]1([C:6]2[CH:7]=[CH:8][C:9]3[N:10]([CH:12]=[C:13]([C:15]([NH:17][C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)=[O:16])[N:14]=3)[CH:11]=2)[O:38][CH2:2][CH2:1][O:3]1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)OC(=C)C=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
170 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
280 μL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with 20 mL of dichloromethane and 20 mL of water
WASH
Type
WASH
Details
The aqueous phase is washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica cartridge
WASH
Type
WASH
Details
eluting with a gradient of dichloromethane and ethyl acetate of from 0/30 to 70/30

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)C=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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